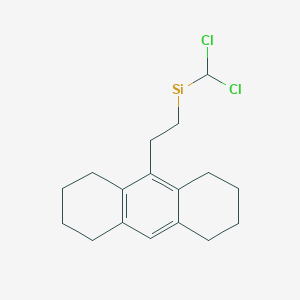![molecular formula C14H27O3P B12590630 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 878043-82-4](/img/structure/B12590630.png)
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[222]octane is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a phosphorus atom and three oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and a decyl alcohol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and verify the structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or phosphite derivatives.
Substitution: The compound can participate in substitution reactions where the decyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphabicyclo compounds.
Applications De Recherche Scientifique
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: In industrial applications, the compound is used as a flame retardant and as an additive in polymer production to enhance material properties.
Mécanisme D'action
The mechanism of action of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: This compound has a similar bicyclic structure but with an ethyl group instead of a decyl group.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Another similar compound with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: This compound contains a sulfur atom in place of one of the oxygen atoms.
Uniqueness
4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is unique due to its longer decyl chain, which can influence its physical and chemical properties. The decyl group may enhance the compound’s hydrophobicity and affect its interactions with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
878043-82-4 |
|---|---|
Formule moléculaire |
C14H27O3P |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
4-decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H27O3P/c1-2-3-4-5-6-7-8-9-10-14-11-15-18(16-12-14)17-13-14/h2-13H2,1H3 |
Clé InChI |
AUEJXMFTSCFJAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC12COP(OC1)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
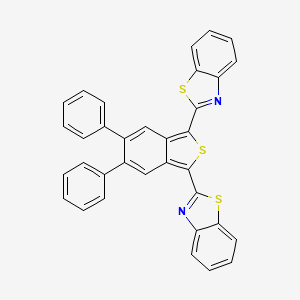
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)
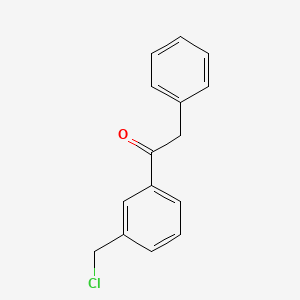
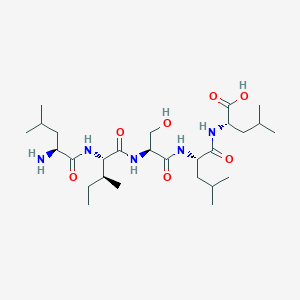
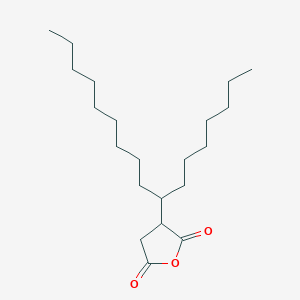
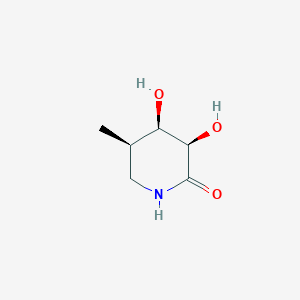


![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
